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Compound of Interest

Compound Name: Vildagliptin hydrochloride

Cat. No.: B12786933

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's ability to control blood
sugar levels. It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] The
stability of a drug substance like Vildagliptin in solution is a critical parameter that can affect its
safety, efficacy, and shelf-life.[3] Stability testing is essential to provide evidence on how the
quality of a drug substance varies over time under the influence of environmental factors such
as temperature, humidity, and light.[4][5] This protocol outlines the procedures for conducting
stability testing of Vildagliptin in solution, adhering to the principles outlined in the International
Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][6] The protocol covers
both long-term and accelerated stability studies, as well as forced degradation studies to
identify potential degradation products and pathways.

Objective

To provide a detailed protocol for evaluating the stability of Vildagliptin in a solution state. This
includes establishing a testing frequency, defining storage conditions, and employing a
validated stability-indicating analytical method for the quantification of Vildagliptin and its
degradation products.

Principle of the Method

The stability of Vildagliptin is assessed by subjecting its solution to various storage conditions
over a defined period.[7] At specified time intervals, samples are withdrawn and analyzed using
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a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
method.[1][2] This method separates the intact Vildagliptin from any potential degradation
products. The degradation is quantified by measuring the decrease in the concentration of
Vildagliptin and the corresponding increase in the concentration of its degradants. Forced
degradation studies are also performed under more severe stress conditions (acidic, basic,
oxidative, thermal, and photolytic) to understand the degradation pathways and to demonstrate
the specificity of the analytical method.[8][9]

Materials and Equipment

4.1 Reagents and Materials

Vildagliptin Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Potassium Dihydrogen Phosphate (Analytical Grade)

Orthophosphoric Acid (Analytical Grade)

Hydrochloric Acid (1M)

Sodium Hydroxide (1M and 0.1M)

Hydrogen Peroxide (3% and 6%)

Deionized Water

Syringe filters (0.45 um)
4.2 Equipment
e High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[1]

¢ Analytical Balance
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e pH Meter

 Stability Chambers with temperature and humidity control

o Water Bath

o Photostability Chamber

o Volumetric flasks, pipettes, and other standard laboratory glassware

e Autosampler vials

Experimental Protocols

5.1 Protocol 1: Long-Term and Accelerated Stability Studies

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[4]
5.1.1 Preparation of Vildagliptin Stock Solution

o Accurately weigh approximately 10.0 mg of Vildagliptin reference standard.

» Dissolve and dilute in a suitable solvent (e.g., a mixture of 0.1% phosphoric acid solution and
acetonitrile in a 90:10 ratio) in a 10.0 mL volumetric flask to obtain a stock solution of 1.0
mg/mL.[3]

o From this stock solution, prepare working solutions at the desired concentration (e.g., 200
png/mL) for analysis.[1]

5.1.2 Storage Conditions The prepared Vildagliptin solutions should be stored in appropriate
container closure systems that simulate the proposed packaging for the final product.[4] At
least three primary batches should be evaluated.[4]
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Study Type Storage Condition Minimum Duration
25°C + 2°C / 60% RH = 5%

Long-Term 12 months
RH

) 30°C +2°C / 65% RH + 5%

Intermediate 6 months
RH
40°C £ 2°C/ 75% RH £ 5%

Accelerated 6 months

RH

Table 1: ICH Recommended
Storage Conditions for Stability
Testing.[5]

5.1.3 Testing Frequency Samples should be pulled from the stability chambers at

predetermined time points for analysis.[4]

Study Type Testing Frequency
Long-Term 0,3,6,9, 12, 18, and 24 months
Accelerated 0, 3, and 6 months

Table 2: Recommended Testing Frequency.[4]

5.2 Protocol 2: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to
establish the intrinsic stability of the molecule.[10] A stock solution of Vildagliptin (e.g., 1

mg/mL) is used for these studies.[11]

5.2.1 Acidic Hydrolysis

e Mix 1 mL of Vildagliptin stock solution with 1 mL of 1M HCI.[11]

» Incubate the mixture at a high temperature (e.g., 60°C, 70°C, or 80°C) for a specified

duration (e.g., 2 to 9 hours).[3][11][12]
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 After incubation, cool the solution to room temperature.
e Neutralize the solution with an equivalent amount of 1M NaOH.[12]
 Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.2 Basic Hydrolysis

Mix 1 mL of Vildagliptin stock solution with 1 mL of 1M NaOH.[11]

Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified
duration (e.g., 30 minutes to 4 hours).[11][13]

After the specified time, neutralize the solution with an equivalent amount of 1M HCI.[3]

Dilute with the mobile phase to the target concentration for HPLC analysis.
5.2.3 Oxidative Degradation
e Mix 1 mL of Vildagliptin stock solution with 1 mL of 3% or 6% H202.[11]

o Keep the mixture at room temperature for a specified duration (e.g., 30 minutes to 7 hours).
[11][12]

 Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.4 Thermal Degradation

Place the Vildagliptin solution in a thermostatically controlled oven at a high temperature
(e.g., 70°C).[8]

Expose the solution for a specified period (e.g., 24 to 240 hours).[14]

After exposure, allow the solution to cool to room temperature.

Dilute with the mobile phase to the target concentration for HPLC analysis.

5.2.5 Photolytic Degradation
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o Expose the Vildagliptin solution to a light source that provides an overall illumination of not
less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200
watt-hours/square meter (as per ICH Q1B guidelines).

o A control sample should be kept in the dark under the same temperature conditions.

o After exposure, dilute the sample with the mobile phase to the target concentration for HPLC
analysis.

5.3 Analytical Methodology (RP-HPLC)

A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of
Vildagliptin and its degradation products.[2]

Parameter Condition

C8 or C18 (e.g., Waters X-Bridge C8, 150 x 4.6

Column
mm, 5 um)
Buffer (e.g., 0.05 mmol Potassium Dihydrogen

. Phosphate, pH 3.0-3.5) and organic solvent

Mobile Phase o ) B )
(e.g., Acetonitrile/Methanol) in a specific ratio
(e.g., 80:20 v/v).[1][2][15]

Flow Rate 0.9 - 1.2 mL/min[1][2]

Detection Wavelength 207 nm, 210 nm, or 213 nm[1][16]

Injection Volume 20 pL

Column Temperature 40°CJ3]

Table 3: Example of a Validated HPLC Method
for Vildagliptin Analysis.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison and trend

analysis.
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6.1 Long-Term Stability Data

Total

. . Assay (%) . Individual Individual
Time Point Degradatio
of Degradant1l Degradant2 Appearance
(Months) ] o n Products
Vildagliptin (%) (%)
(%)

Clear

0 100.1 <0.1 ND ND )
Solution
Clear

3 99.8 0.2 0.1 0.1 _
Solution
Clear

6 99.5 0.4 0.2 0.2 _
Solution
Clear

9 99.2 0.7 0.3 0.4 _
Solution
Clear

12 98.9 1.0 0.4 0.6 _
Solution

Table 4.

Example of

Long-Term

Stability Data

Summary

(25°C/60%R

H). ND = Not

Detected.

6.2 Forced Degradation Data
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. . Total Major
Stress . Vildagliptin .
. Duration Degradation Degradant
Condition Assay (%)
(%) RRTs
1M HCI 9 hours at 80°C 70.0 30.0 1.3[3]
1M NaOH 30 mins at RT 85.2 14.8 0.4, 0.7, 1.2[3][9]
0.38, 0.6, 0.8[9]
3% H20:2 1 hour at RT 76.2 23.8
[12]
Thermal 24 hours at 70°C ~ 98.5 15 -
Photolytic 24 hours 98.0 2.0 -
Table 5: Example
of Forced
Degradation
Data Summary.
RRT = Relative
Retention Time.
Visualization

7.1 Experimental Workflow
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Vildagliptin Stability Testing Workflow
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7.2 Simplified Vildagliptin Degradation Pathways

Basic (NaOH) Vildagliptin Oxidative (Hz02)

|
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(Hydrolysis of Nitrile) > Carboxylic Acid Metabolite Degradants

Click to download full resolution via product page

Simplified Vildagliptin Degradation Pathways

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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